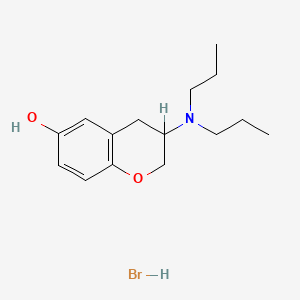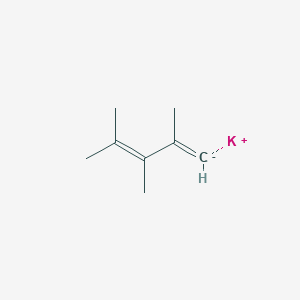
potassium;2,3,4-trimethylpenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;2,3,4-trimethylpenta-1,3-diene is an organometallic compound with the molecular formula C8H13K. This compound is characterized by the presence of a potassium ion bonded to a 2,3,4-trimethylpenta-1,3-diene ligand. The structure of 2,3,4-trimethylpenta-1,3-diene includes a hydrocarbon chain with two double bonds and three methyl groups, making it a conjugated diene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,3,4-trimethylpenta-1,3-diene typically involves the reaction of 2,3,4-trimethylpenta-1,3-diene with a potassium source. One common method is the reaction of 2,3,4-trimethylpenta-1,3-diene with potassium metal in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to remove any impurities that may affect its reactivity and applications .
化学反应分析
Types of Reactions
Potassium;2,3,4-trimethylpenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, forming saturated hydrocarbons.
Substitution: The potassium ion can be substituted with other metal ions or organic groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of organometallic compounds with different metal ions or organic groups .
科学研究应用
Potassium;2,3,4-trimethylpenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of metal complexes.
Biology: The compound can be used in biochemical studies to investigate the interactions between metal ions and biological molecules.
Medicine: Research on the compound’s potential therapeutic properties, such as its ability to act as a catalyst in drug synthesis, is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
作用机制
The mechanism by which potassium;2,3,4-trimethylpenta-1,3-diene exerts its effects involves the interaction of the potassium ion with various molecular targets. The potassium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as catalysis and electron transfer. The conjugated diene structure allows for resonance stabilization, enhancing the compound’s reactivity in various chemical processes .
相似化合物的比较
Similar Compounds
Similar compounds to potassium;2,3,4-trimethylpenta-1,3-diene include other organometallic compounds with conjugated diene ligands, such as:
- Potassium;1,3-butadiene
- Potassium;isoprene (2-methyl-1,3-butadiene)
- Potassium;chloroprene (2-chloro-1,3-butadiene)
Uniqueness
This compound is unique due to the presence of three methyl groups on the diene ligand, which can influence its reactivity and stability. The specific arrangement of these methyl groups can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other similar organometallic compounds .
属性
CAS 编号 |
113194-30-2 |
|---|---|
分子式 |
C8H13K |
分子量 |
148.29 g/mol |
IUPAC 名称 |
potassium;2,3,4-trimethylpenta-1,3-diene |
InChI |
InChI=1S/C8H13.K/c1-6(2)8(5)7(3)4;/h1H,2-5H3;/q-1;+1 |
InChI 键 |
QRBQHQHKYXKNSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=[CH-])C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


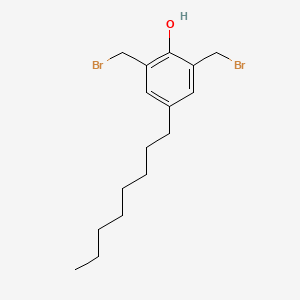
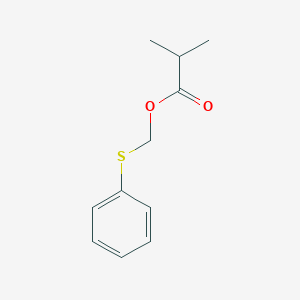

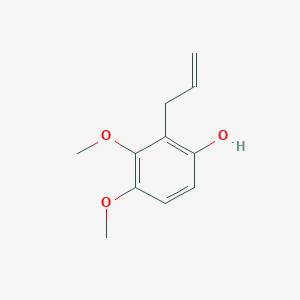


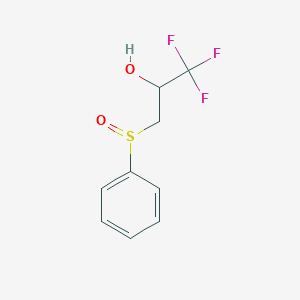
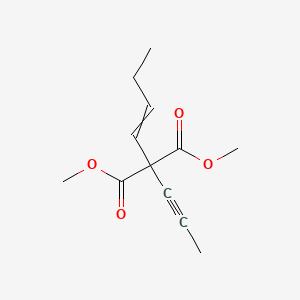
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
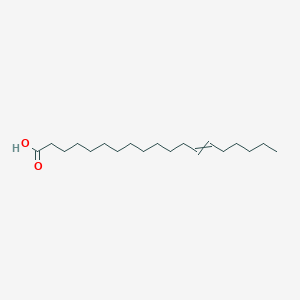


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
